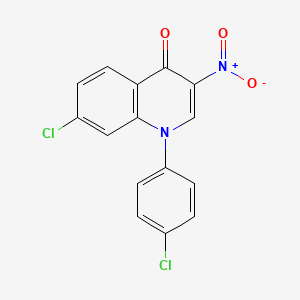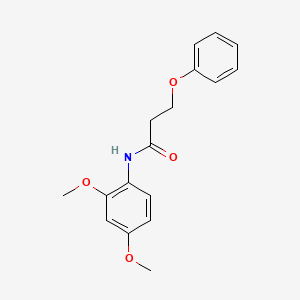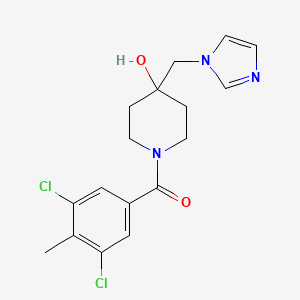
7-chloro-1-(4-chlorophenyl)-3-nitro-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"7-chloro-1-(4-chlorophenyl)-3-nitro-4(1H)-quinolinone" is a quinolinone derivative, a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The compound is characterized by its unique structure, which includes chloro and nitro substituents on the quinolinone backbone.
Synthesis Analysis
The synthesis of quinolinone derivatives often involves multi-step chemical processes, including nitration, condensation, cyclization, and chlorination. These methods aim to introduce specific functional groups, such as chloro and nitro groups, at targeted positions on the quinolinone ring to achieve the desired compound (You Qidong, 2009).
Molecular Structure Analysis
The molecular structure of "7-chloro-1-(4-chlorophenyl)-3-nitro-4(1H)-quinolinone" features a quinolinone core with chloro and nitro substituents. These substituents influence the compound's chemical behavior and physical properties. Studies on similar quinolinone derivatives have revealed that hydrogen bonding, molecular orientation, and non-covalent interactions play significant roles in their structural characteristics (Kazuma Gotoh & H. Ishida, 2009).
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions, including oxidative dimerization, cyclization, and interactions with acids. These reactions are crucial for modifying the compound's structure and enhancing its chemical properties. For instance, quinolinic nitroxides react with trichloro- and trifluoro- acetic acid to yield dimers and quinolines as main products, highlighting the reactivity of the quinolinone nucleus under acidic conditions (P. Carloni et al., 1993).
properties
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-3-nitroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-1-4-11(5-2-9)18-8-14(19(21)22)15(20)12-6-3-10(17)7-13(12)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMDZFAYJFAYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-chlorophenyl)-3-nitroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(hydroxyimino)methyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5528729.png)

![[4-(2-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5528738.png)

![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5528763.png)
![4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5528768.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5528774.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-pyrrolidinyl]-3-(methylthio)propanamide hydrochloride](/img/structure/B5528782.png)
![4,4'-(9,10,11,11a-tetrahydrobenzo[a]oxanthrene-5,7a(8H)-diyl)dimorpholine](/img/structure/B5528797.png)
![N-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5528808.png)

![1-cyclopentyl-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5528824.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5528825.png)
